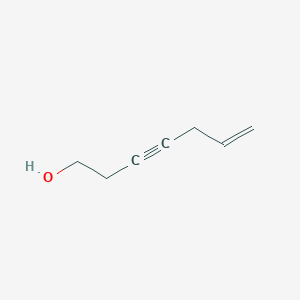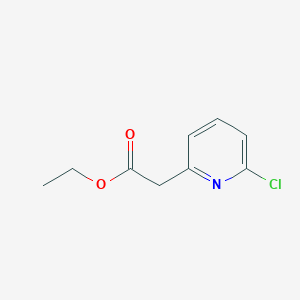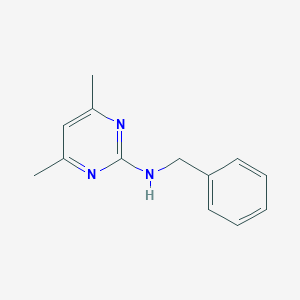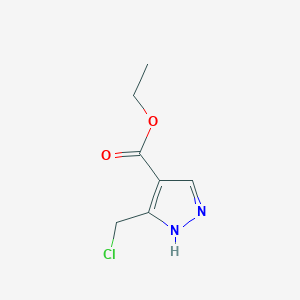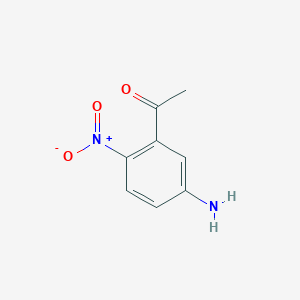
1-(5-Amino-2-nitrophenyl)ethanone
描述
1-(5-Amino-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step employs hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions: 1-(5-Amino-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Nitro ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanones.
科学研究应用
1-(5-Amino-2-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(5-Amino-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The amino and nitro groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular receptors .
相似化合物的比较
1-(2-Amino-5-nitrophenyl)ethanone: Similar structure but different positional isomers.
2-Amino-5-nitrophenol: Contains a hydroxyl group instead of an ethanone group.
5-Amino-2-nitrobenzoic acid: Features a carboxylic acid group instead of an ethanone group.
Uniqueness: 1-(5-Amino-2-nitrophenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
属性
IUPAC Name |
1-(5-amino-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXKGJXFDISTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423575 | |
| Record name | Ethanone, 1-(5-amino-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16994-13-1 | |
| Record name | Ethanone, 1-(5-amino-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

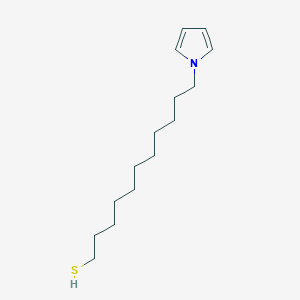
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
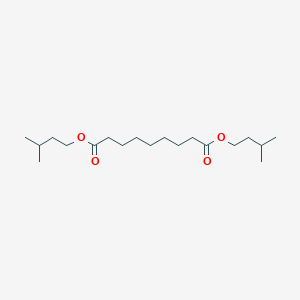
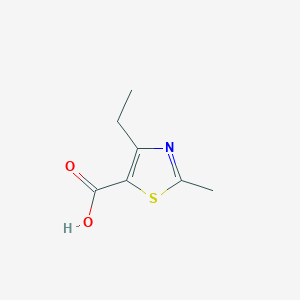
![ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate](/img/structure/B179062.png)
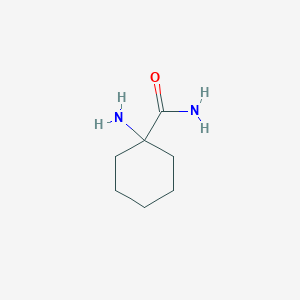
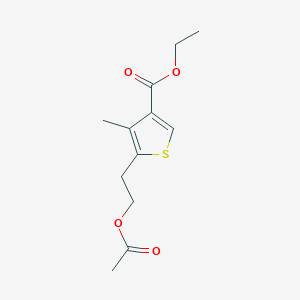
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
